N-{4-[(1E)-1-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzoyl hydrazone moiety and a thiophene carboxamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of 4-chlorobenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a thiophene carboxylic acid derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the formation of the hydrazone and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in a variety of substituted compounds with different functional groups .
Scientific Research Applications
N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the thiophene carboxamide group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and thiophene carboxamides, such as:
- N-(4-{1-[(E)-2-(4-METHYLBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE
- N-(4-{1-[(E)-2-(4-FLUOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE
- N-(4-{1-[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE .
Uniqueness
The uniqueness of N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16ClN3O2S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[4-[(E)-N-[(4-chlorobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-13(23-24-19(25)15-4-8-16(21)9-5-15)14-6-10-17(11-7-14)22-20(26)18-3-2-12-27-18/h2-12H,1H3,(H,22,26)(H,24,25)/b23-13+ |
InChI Key |
JIDKQZUJYZPYGT-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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